1,2,3-Trimethoxybenzene

Thermochemistry Computational Chemistry Physical Organic Chemistry

Procure high-purity 1,2,3-Trimethoxybenzene (CAS 634-36-6), the essential pharmaceutical intermediate for trimetazidine and 2,6-dimethoxy-1,4-benzoquinone synthesis. Its unique 1,2,3-substitution pattern is critical for selective demethoxylation and established synthetic protocols, which cannot be replicated by the 1,2,4- or 1,3,5- isomers. Specified in US Patent 4,696,986 as a lithium catalyst modifier for diene polymerization. Ensure reliable scale-up with this lignin model compound and biomarker. Immediate stocking.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 634-36-6
Cat. No. B147658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trimethoxybenzene
CAS634-36-6
Synonyms1,2,3-TMB
1,2,3-trimethoxybenzene
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)OC
InChIInChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3
InChIKeyCRUILBNAQILVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trimethoxybenzene (CAS 634-36-6): Baseline Properties, Class Definition, and Procurement Context


1,2,3-Trimethoxybenzene (CAS 634-36-6) is an anisole derivative with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is characterized by three methoxy groups substituted at the 1, 2, and 3 positions of the benzene ring. This compound is a white to dark beige crystalline powder with a melting point of 43–47 °C, a boiling point of 241 °C, and a density of 1.112 g/mL at 25 °C . It is insoluble in water but exhibits solubility in organic solvents such as chloroform and DMSO [1]. 1,2,3-Trimethoxybenzene serves as a key pharmaceutical intermediate, notably in the synthesis of 2,6-dimethoxy-1,4-benzoquinone and trimetazidine . It is also a model compound for lignin and a potential biomarker for tea consumption [2].

Why 1,2,3-Trimethoxybenzene Is Not Interchangeable with Other Trimethoxybenzene Isomers


While all trimethoxybenzene isomers share the same molecular formula, their distinct substitution patterns confer divergent physicochemical and reactive properties that preclude simple substitution. The 1,2,3-isomer exhibits a unique regiochemical environment wherein the central methoxy group is flanked by two ortho-methoxy substituents, rendering it susceptible to selective demethoxylation reactions that are not observed with the 1,3,5-isomer [1]. Furthermore, the position of methoxy groups significantly alters the compound‘s thermodynamic stability, as reflected in distinct enthalpies of formation [2]. Consequently, substituting 1,2,3-trimethoxybenzene with its 1,2,4- or 1,3,5- analogs without rigorous validation can lead to divergent reaction outcomes, unexpected byproduct profiles, and compromised synthetic routes .

Quantitative Differentiation of 1,2,3-Trimethoxybenzene from Isomeric Analogs: Head-to-Head Comparative Data for Informed Procurement


Thermodynamic Stability: 1,2,3-Trimethoxybenzene Exhibits a 14.6 kJ/mol Higher Standard Molar Enthalpy of Formation than 1,2,4-Trimethoxybenzene

The gas-phase standard molar enthalpy of formation (ΔfHom(g)exp) of 1,2,3-trimethoxybenzene is −346.0 ± 2.0 kJ mol−1, which is significantly higher (less negative) than that of its 1,2,4-isomer (−360.6 ± 2.3 kJ mol−1) [1]. This 14.6 kJ mol−1 difference indicates that the 1,2,3-substitution pattern is thermodynamically less stable than the 1,2,4-arrangement.

Thermochemistry Computational Chemistry Physical Organic Chemistry

OH Radical Reactivity: 1,2,3-Trimethoxybenzene Reacts 40% Slower than 1,2,4-Trimethoxybenzene Under Atmospheric Conditions

The rate coefficient for the reaction of 1,2,3-trimethoxybenzene with hydroxyl radicals is (7.70 ± 0.36) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is approximately 40% lower than that of 1,2,4-trimethoxybenzene ((1.29 ± 0.56) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) . This indicates that the 1,2,3-isomer is less susceptible to oxidative degradation by OH radicals in the atmosphere.

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Regioselective Demethoxylation: 1,2,3- and 1,2,4-Isomers Undergo Selective Demethoxylation While the 1,3,5-Isomer Is Inert

Under alkali metal reduction in hydrocarbon solvents, both 1,2,3-trimethoxybenzene and 1,2,4-trimethoxybenzene undergo selective demethoxylation in high yields, whereas 1,3,5-trimethoxybenzene is completely resistant to reduction under the same conditions [1]. This binary reactivity profile—susceptible versus inert—is a direct consequence of the substitution pattern.

Synthetic Methodology Reductive Chemistry Regioselectivity

Chromatographic Retention: 1,2,3-Trimethoxybenzene Elutes Earlier than 1,2,4- and 1,3,5-Isomers on HP5-MS Column

On an HP5-MS capillary column, the retention index (I) of 1,2,3-trimethoxybenzene is 1308, compared to 1368 for 1,2,4-trimethoxybenzene and 1409 for 1,3,5-trimethoxybenzene [1]. This 60-unit difference between the 1,2,3- and 1,2,4-isomers translates to a measurable shift in elution time, enabling chromatographic resolution.

Analytical Chemistry Gas Chromatography Method Development

Electrochemical Oxidation: 1,2,3-Trimethoxybenzene Yields 2,6-Dimethoxybenzoquinone Under Specific Electrolytic Conditions

Under standardized electrolytic conditions (0.1 M 1,2,3-trimethoxybenzene, 4 equiv neopentyl alcohol, 4 equiv DIPEA, 7.5 equiv SO2, HFIP:MeCN=1:1, BDD electrodes, constant current j=12 mA cm⁻², 2.50 F), 1,2,3-trimethoxybenzene undergoes oxidative conversion to 2,6-dimethoxybenzoquinone with a baseline yield of 39% [1]. This transformation exploits the 1,2,3-substitution pattern and would not proceed identically with isomeric starting materials.

Electrosynthesis Organic Electrochemistry Oxidation

Optimal Application Scenarios for 1,2,3-Trimethoxybenzene Based on Quantitative Differentiation


Pharmaceutical Intermediate: Synthesis of Trimetazidine and 2,6-Dimethoxy-1,4-benzoquinone

1,2,3-Trimethoxybenzene is the established intermediate for the synthesis of trimetazidine, an anti-anginal drug, as well as 2,6-dimethoxy-1,4-benzoquinone, a compound with demonstrated biological activity [1]. The electrosynthetic route to the quinone, which proceeds from 1,2,3-trimethoxybenzene in 39–53% yield depending on charge passed, has been optimized specifically for this isomer [1]. Substituting an alternative isomer would invalidate the published synthetic protocols and require de novo route development.

Polymerization Modifier: Enhancing Vinyl Content in Lithium-Catalyzed Polydienes

US Patent 4,696,986 identifies both 1,2,3-trimethoxybenzene and 1,2,4-trimethoxybenzene as potent modifiers for lithium catalyst systems in diene polymerization, capable of increasing the vinyl content of the resulting polydienes [2]. For formulators seeking to tune polymer microstructure, the 1,2,3-isomer represents one of a limited set of trialkoxybenzene modifiers with demonstrated efficacy in this application.

Lignin Model Compound: Mechanistic Studies of Biomass Conversion

1,2,3-Trimethoxybenzene serves as a model compound for lignin, the complex aromatic biopolymer in plant cell walls . Its defined structure enables mechanistic investigations of lignin depolymerization and valorization processes. In studies of ether cleavage and demethylation in acidic concentrated lithium bromide solutions, 1,2,3-trimethoxybenzene has been employed to elucidate reaction pathways relevant to biomass conversion [3].

Atmospheric Chemistry: Kinetic Reference for Methoxybenzene Oxidation

The gas-phase reaction rate of 1,2,3-trimethoxybenzene with OH radicals, (7.70 ± 0.36) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, provides a quantitative benchmark for atmospheric chemistry models and VOC degradation studies . Its reactivity—40% lower than the 1,2,4-isomer—makes it a useful probe for understanding substituent effects on aromatic oxidation kinetics.

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